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Compound of Interest

Compound Name: 2,3,4-Trihydroxybenzophenone-d5

Cat. No.: B1164450 Get Quote

A Comprehensive Technical Guide to 2,3,4-
Trihydroxybenzophenone-d5
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, synthesis, and

biological activities of 2,3,4-Trihydroxybenzophenone-d5. This deuterated analog of 2,3,4-

Trihydroxybenzophenone serves as a valuable tool in metabolic studies, pharmacokinetic

research, and as an internal standard for analytical quantification.

Core Chemical and Physical Properties
2,3,4-Trihydroxybenzophenone-d5 is the isotopically labeled version of 2,3,4-

Trihydroxybenzophenone, where five hydrogen atoms on the phenyl ring are replaced with

deuterium. This substitution is critical for mass spectrometry-based applications, allowing it to

be distinguished from its unlabeled counterpart. The fundamental chemical characteristics are

rooted in its parent compound, a hydroxylated benzophenone.

Quantitative Data Summary
The properties of the deuterated compound are compared with its non-deuterated analog

below.

Table 1: Physicochemical Properties of 2,3,4-Trihydroxybenzophenone-d5
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Property Value Reference

Analyte Name

2,3,4-
Trihydroxybenzophenone-
2',3',4',5',6'-d5

[1]

CAS Number 2708278-23-1 [1]

Molecular Formula C₁₃H₅D₅O₄ [2][3]

Molecular Weight 235.25 g/mol [2][3]

| Storage Temperature | -20°C |[3] |

Table 2: Physicochemical Properties of 2,3,4-Trihydroxybenzophenone (Parent Compound)

Property Value Reference

CAS Number 1143-72-2 [4][5]

Molecular Formula C₁₃H₁₀O₄ [4][6]

Molecular Weight 230.22 g/mol [5][6]

Melting Point 139-141 °C [4][5][7]

Boiling Point 439.7 ± 45.0 °C (Predicted) [4][7]

Density 1.4 ± 0.1 g/cm³ [4]

Water Solubility 13.22 g/L at 24.99 °C [7]

Solubility Soluble in ethanol (2%) [5][7]

Appearance
Light yellow to orange

powder/crystal
[7]

LogP 3.01 [4]

| pKa | 7.51 ± 0.40 (Predicted) |[7] |

Spectroscopic and Analytical Data
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Spectroscopic analysis is fundamental to confirming the structure and purity of 2,3,4-

Trihydroxybenzophenone.

FTIR Spectroscopy: The infrared spectrum of 2,3,4-Trihydroxybenzophenone shows

characteristic absorption peaks. A notable peak appears at 3459 cm⁻¹, corresponding to the

hydroxy group (O-H stretch). A chelated carbonyl group (C=O) is indicated by an absorption

peak at 1609 cm⁻¹, while the aromatic C=C bond stretching is observed at 1487 cm⁻¹[8].

The C-H group stretching is visible at 3141 cm⁻¹[8].

UV-Visible Spectroscopy: The compound is known to be a UV filter[5][7]. Studies on its

analog, 2,4,6-trihydroxybenzophenone, demonstrate significant UV absorption in the 290-

320 nm range, which is indicative of its potential as a sunscreen agent[8].

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are used to elucidate the

structure of the parent compound. For the d5 variant, the signals corresponding to the

deuterated phenyl ring would be absent in the ¹H-NMR spectrum, providing a clear

confirmation of isotopic labeling.

Mass Spectrometry (MS): In GC-MS analysis of the parent compound, the top peak is

observed at m/z 137, with the molecular ion peak at m/z 230[9]. 2,3,4-
Trihydroxybenzophenone-d5 would show a molecular ion peak at approximately m/z 235,

confirming the incorporation of five deuterium atoms.

Synthesis and Experimental Protocols
The synthesis of 2,3,4-Trihydroxybenzophenone typically involves a Friedel-Crafts acylation or

related condensation reactions. The synthesis of the deuterated analog follows the same

principles, utilizing a deuterated starting material.

General Synthesis Protocol via Condensation Reaction
A common method involves the reaction of pyrogallol with benzoic acid in the presence of a

catalyst.

Reactants and Catalyst: Pyrogallol and benzoic acid are used as the primary raw

materials[10]. For the d5 variant, deuterated benzoic acid (benzoic acid-d5) would be
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substituted. A catalyst such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or an acidic

ion-exchange resin (e.g., Amberlyst-15) is required[7][11].

Solvent and Temperature: The reaction is typically performed in a solvent like chlorobenzene

or a binary solvent system of aromatic hydrocarbon and water[10][11]. The mixture is heated

to temperatures ranging from 80°C to 160°C[7][10].

Reaction Execution: The reactants are heated, and water is separated as the reaction

proceeds. The reaction is held at temperature for several hours to ensure completion[10].

Work-up and Purification: After the reaction is complete, the mixture is cooled. The catalyst is

removed by filtration. The product is then precipitated by cooling further, filtered, and purified,

often through recrystallization[10].

This method is advantageous due to its simple operation and potential for catalyst

recycling[10].
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General Synthesis Workflow for 2,3,4-Trihydroxybenzophenone
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Caption: Synthesis workflow for 2,3,4-Trihydroxybenzophenone.

Biological Activity and Therapeutic Potential
2,3,4-Trihydroxybenzophenone (THB) is not merely a UV filter but also exhibits significant

biological activities that are of interest to drug development professionals.

Neuroprotective Effects
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Recent studies have highlighted THB's potential in treating transient cerebral ischemic

stroke[12]. The compound demonstrates both antioxidant and anti-neuroinflammatory

properties. In a mouse model of ischemic stroke, THB was shown to reduce infarct volume,

suppress the activation of microglia in the cortex and striatum, and ultimately increase the

survival rate[12]. Furthermore, it promoted neurite outgrowth in mouse neuroblastoma cell

lines, suggesting a role in neuronal recovery[12].

Mechanism of Action
The therapeutic effects of THB are linked to its ability to mitigate the downstream

consequences of cerebral ischemia, namely oxidative stress and neuroinflammation.

Antioxidant Activity: THB's phenolic structure allows it to act as a potent free radical

scavenger. This was confirmed in 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-

ethylbenzothiazoline-6-sulfonic acid) (ABTS) scavenging assays[12]. By neutralizing reactive

oxygen species, it helps protect neuronal cells from oxidative damage.

Anti-inflammatory Effects: The compound significantly suppresses neuroinflammation.

Experiments using lipopolysaccharide (LPS)-activated BV2 microglial cells demonstrated

THB's anti-inflammatory capabilities[12]. This is crucial as inflammation is a key contributor

to secondary brain injury following a stroke.

Other Biological Activities
Estrogenic Activity: As a hydroxylated benzophenone, THB has been shown to possess

estrogenic activity in yeast two-hybrid assays[5][6]. This characteristic is important to

consider in toxicological and endocrine disruption assessments.

Enzyme Inhibition: It is also known to be an inhibitor of tyrosinase (EC 1.14.18.1) and a

quorum sensing inhibitor[6][7].
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Neuroprotective Mechanism of 2,3,4-Trihydroxybenzophenone (THB)
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Caption: Neuroprotective signaling pathway of 2,3,4-THB.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,3,4-Trihydroxybenzophenone-2’,3’,4’,5’,6’-d5 [lgcstandards.com]

2. 2,3,4-Trihydroxybenzophenone-2',3',4',5',6'-d5 [chembk.com]

3. usbio.net [usbio.net]

4. 2,3,4-Trihydroxybenzophenone | CAS#:1143-72-2 | Chemsrc [chemsrc.com]

5. 2,3,4-三羟基二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]

6. file.medchemexpress.com [file.medchemexpress.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1164450?utm_src=pdf-body-img
https://www.benchchem.com/product/b1164450?utm_src=pdf-custom-synthesis
https://www.lgcstandards.com/PS/en/p/TRC-T795007
https://www.chembk.com/en/chem/2,3,4-Trihydroxybenzophenone-2',3',4',5',6'-d5
https://www.usbio.net/biochemicals/419920/234Trihydroxybenzophenone23456d5
https://www.chemsrc.com/en/cas/1143-72-2_406547.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/260576
https://file.medchemexpress.com/batch_PDF/HY-D0272/2-3-4-Trihydroxybenzophenone-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. 2,3,4-Trihydroxybenzophenone Five Chongqing Chemdad Co. ，Ltd [chemdad.com]

8. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]

9. 2,4,4'-Trihydroxybenzophenone | C13H10O4 | CID 73852 - PubChem
[pubchem.ncbi.nlm.nih.gov]

10. CN111217685A - Synthetic method of 2,3, 4-trihydroxybenzophenone - Google Patents
[patents.google.com]

11. researchgate.net [researchgate.net]

12. The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral
Ischemic Stroke in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [What are the chemical properties of 2,3,4-
Trihydroxybenzophenone-d5?]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1164450#what-are-the-chemical-properties-of-2-3-4-
trihydroxybenzophenone-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.chemdad.com/index.php?c=article&id=41432
https://unram.sgp1.digitaloceanspaces.com/simlitabmas/kinerja/penelitian/jurnal/198105242008012013-1750941685-01_yuanita__revision_edited.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_4_-Trihydroxybenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_4_-Trihydroxybenzophenone
https://patents.google.com/patent/CN111217685A/en
https://patents.google.com/patent/CN111217685A/en
https://www.researchgate.net/publication/296758998_Study_on_catalytic_synthesis_of_2_3_4-Trihydroxybenzophenone
https://pubmed.ncbi.nlm.nih.gov/39567010/
https://pubmed.ncbi.nlm.nih.gov/39567010/
https://www.benchchem.com/product/b1164450#what-are-the-chemical-properties-of-2-3-4-trihydroxybenzophenone-d5
https://www.benchchem.com/product/b1164450#what-are-the-chemical-properties-of-2-3-4-trihydroxybenzophenone-d5
https://www.benchchem.com/product/b1164450#what-are-the-chemical-properties-of-2-3-4-trihydroxybenzophenone-d5
https://www.benchchem.com/product/b1164450#what-are-the-chemical-properties-of-2-3-4-trihydroxybenzophenone-d5
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1164450?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

